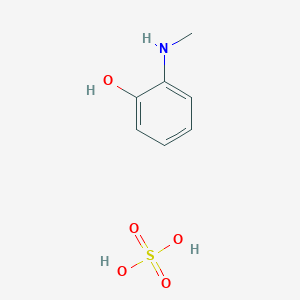

2-(methylamino)phenol;sulfuric acid

描述

Historical Evolution of Aminophenol Chemistry and Sulfate (B86663) Salts in Organic Synthesis

The history of aminophenol chemistry is intertwined with the development of the synthetic dye industry in the 19th century. Initially, aminophenols were explored as precursors for a variety of dyes and later found applications in pharmaceuticals and photography. researchgate.net The synthesis of aminophenols has evolved from early methods, such as the iron-acid reduction of nitrophenols, to more modern and environmentally benign catalytic hydrogenation processes. chemicalbook.comchemicalbook.com

Sulfuric acid has been a cornerstone of chemical synthesis for centuries, with its discovery attributed to the 8th-century alchemist Jabir ibn Hayyan. chemeurope.comwikipedia.org Historically known as "oil of vitriol," its applications in organic chemistry are vast, acting as a catalyst, a dehydrating agent, and a reagent for sulfonation. chemeurope.comscribd.comnewworldencyclopedia.org The formation of sulfate salts by reacting an organic base, such as an aminophenol, with sulfuric acid has been a long-standing technique for the purification and isolation of compounds. This is due to the often crystalline nature and differing solubility of the resulting salts.

The industrial production of sulfuric acid on a large scale began in the 18th century with the lead chamber process, which was later superseded by the more efficient contact process. chemeurope.comcalpaclab.com This increased availability of sulfuric acid facilitated its widespread use in the burgeoning chemical industry, including the synthesis and purification of aminophenol derivatives.

Significance of Aminophenol Derivatives in Modern Chemical Research

Aminophenol derivatives are crucial building blocks in contemporary chemical research, with applications spanning pharmaceuticals, materials science, and biological imaging. researchgate.nettaylorandfrancis.com Their versatile chemical nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical modifications, leading to compounds with diverse properties and functions. researchgate.net

Recent research has highlighted the potential of ortho-aminophenol derivatives in various therapeutic areas. For instance, novel ortho-aminophenol derivatives have been investigated as potent inhibitors of ferroptosis, a form of regulated cell death, suggesting their potential in treating a range of diseases. scribd.comcalpaclab.com Furthermore, derivatives of 2-(methylamino)phenol (B3029285) have been used in the synthesis of functionalized phenoxazines, which are heterocyclic compounds with potential applications in materials science. nih.gov

The table below summarizes some of the key areas where aminophenol derivatives are actively being researched:

| Area of Research | Application of Aminophenol Derivatives |

|---|---|

| Pharmaceuticals | Synthesis of analgesics, antipyretics, and novel therapeutic agents. taylorandfrancis.com |

| Materials Science | Development of polymers, dyes, and electronic materials. kajay-remedies.com |

| Chemical Synthesis | Used as versatile intermediates and building blocks. researchgate.net |

Structural Isomerism and Tautomerism of Aminophenols Relevant to Salt Formation

The properties and reactivity of aminophenols are significantly influenced by the relative positions of the amino and hydroxyl groups on the benzene (B151609) ring, a phenomenon known as structural isomerism. wikipedia.org The three primary isomers are 2-aminophenol (B121084) (ortho), 3-aminophenol (B1664112) (meta), and 4-aminophenol (B1666318) (para). wikipedia.org The specific isomer, in this case, 2-(methylamino)phenol, has the methylamino and hydroxyl groups in the ortho position. This proximity allows for potential intramolecular hydrogen bonding, which can affect its physical properties, such as its melting point, and its reactivity compared to its meta and para isomers. wikipedia.org

The position of the functional groups also influences the electronic properties of the molecule, which in turn affects its basicity and the nature of the salt formed with an acid like sulfuric acid. For example, the pKa values of the amino and hydroxyl groups differ between the isomers, which can impact the stoichiometry and stability of the resulting sulfate salt.

Tautomerism, the interconversion of structural isomers, is another important concept in understanding aminophenol chemistry. wikipedia.org Phenols can exist in equilibrium with their keto tautomers (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one for phenol (B47542) itself). While the enol (phenol) form is generally much more stable for simple phenols, the presence of the amino group can influence this equilibrium. nih.gov

The following table outlines the key structural features of 2-(methylamino)phenol and their relevance to its reaction with sulfuric acid:

| Structural Feature | Relevance to Salt Formation with Sulfuric Acid |

|---|---|

| Ortho-position of methylamino and hydroxyl groups | Influences basicity of the amino group and potential for intramolecular interactions. |

| Amino group | The primary site of protonation by sulfuric acid to form the ammonium (B1175870) salt. |

| Phenolic hydroxyl group | Affects the overall electronic properties of the molecule and potential for tautomerism. |

Compound Names Mentioned:

2-(methylamino)phenol

sulfuric acid

2-aminophenol

3-aminophenol

4-aminophenol

nitrophenol

iron

2-hydroxyaniline

2-hydroxy-N-methylaniline

phenol

cyclohexa-2,4-dien-1-one

cyclohexa-2,5-dien-1-one

属性

CAS 编号 |

611-11-0 |

|---|---|

分子式 |

C7H11NO5S |

分子量 |

221.23 g/mol |

IUPAC 名称 |

2-(methylamino)phenol;sulfuric acid |

InChI |

InChI=1S/C7H9NO.H2O4S/c1-8-6-4-2-3-5-7(6)9;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4) |

InChI 键 |

GHQGYLAEJFNSOX-UHFFFAOYSA-N |

规范 SMILES |

CNC1=CC=CC=C1O.OS(=O)(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Methylamino Phenol;sulfuric Acid and Its Precursors

Synthesis of 2-(Methylamino)phenol (B3029285): Methodological Developments

2-(Methylamino)phenol is an ortho-substituted aminophenol, a class of compounds that serve as important intermediates in the production of pharmaceuticals and dyes. chemicalbook.com Traditional synthesis routes have often been hampered by harsh conditions and the generation of significant waste. chemicalbook.com Modern research focuses on developing more efficient and selective catalytic methods.

The direct amination of phenols represents a highly attractive and atom-economical route to synthesizing anilines and their derivatives. Recent breakthroughs have focused on transition metal-catalyzed reactions that offer direct, redox-neutral pathways.

A notable development is the use of rhodium catalysts for the amination of phenols with various amines. organic-chemistry.orgacs.org This method facilitates the difficult keto-enol tautomerization of phenols through π-coordination, enabling a subsequent dehydrative condensation with the amine. organic-chemistry.orgacs.orgresearchgate.net The primary advantage of this approach is its high atom economy, with water being the sole byproduct. organic-chemistry.orgacs.org The catalysis is versatile, tolerating a wide array of phenols with different electronic properties and various primary and secondary amines. acs.org

Palladium-on-carbon (Pd/C) has also been demonstrated as an effective catalyst for the direct, liquid-phase amination of phenol (B47542) with ammonia (B1221849) to produce primary anilines with high selectivity and yields up to 95%. rsc.org Studies on Pd-based catalysts have shown that phenol amination is a structure-sensitive reaction, where low-coordination sites on the palladium nanoparticles favor the reaction, and the choice of support material can enhance the formation of secondary amines. rsc.org

| Catalyst System | Reactants | Key Features | Reference(s) |

| Rhodium complexes (e.g., [Cp*RhCl2]2) | Phenols + Primary/Secondary Amines | Direct, redox-neutral amination. Water is the only byproduct. Broad substrate scope. | organic-chemistry.org, acs.org, researchgate.net |

| Palladium on Carbon (Pd/C) | Phenol + Ammonia | First direct liquid-phase amination to primary anilines. High selectivity and yield. | rsc.org |

| Palladium-based catalysts | Phenol | Structure-sensitive reaction. Low-coordination sites enhance activity. Support influences selectivity towards secondary amines. | rsc.org |

Beyond direct phenol amination, several other synthetic routes are employed to produce ortho-substituted aminophenols like 2-(methylamino)phenol.

One common industrial method involves the reduction of the corresponding ortho-nitrophenol. chemicalbook.comtaylorandfrancis.com Various reducing agents can be used, including catalytic hydrogenation over catalysts like Raney Nickel or the use of sodium hydrosulfide (B80085). chemicalbook.comwikipedia.org The reduction of o-nitrochlorobenzene followed by hydrolysis is another established pathway. chemicalbook.com A process involving the hydrolysis of o-nitrochlorobenzene with sodium hydroxide (B78521), followed by reduction with sodium hydrosulfide and subsequent acidification with sulfuric acid, has been described. chemicalbook.com

Another route is the Bamberger rearrangement, where the partial hydrogenation of nitrobenzene (B124822) yields phenylhydroxylamine, which then rearranges to form primarily 4-aminophenol (B1666318), though ortho-isomers can also be obtained under specific conditions. wikipedia.org A specific method for producing o-aminophenol involves contacting phenylhydroxylamine with trifluoroacetic anhydride (B1165640) under anhydrous conditions. google.com

| Synthetic Route | Starting Material(s) | Brief Description | Reference(s) |

| Nitro Group Reduction | o-Nitrophenol | Catalytic hydrogenation or chemical reduction (e.g., with NaSH) of the nitro group to an amino group. | chemicalbook.com, wikipedia.org |

| Hydrolysis and Reduction | o-Nitrochlorobenzene | Hydrolysis of the chloro group followed by reduction of the nitro group. | chemicalbook.com |

| Bamberger Rearrangement | Phenylhydroxylamine | Acid-catalyzed rearrangement of phenylhydroxylamine, typically formed from the partial reduction of nitrobenzene. | wikipedia.org |

| Anhydride-Mediated Rearrangement | Phenylhydroxylamine | Reaction with trifluoroacetic anhydride leads to a mixture of N- and O-trifluoroacetyl-o-hydroxyaniline, which can be hydrolyzed to o-aminophenol. | google.com |

Formation and Crystallization of Aminophenol Sulfate (B86663) Salts

Aminophenols are often converted into salts to improve their stability and handling properties. The formation of 2-(methylamino)phenol;sulfuric acid is an acid-base reaction followed by crystallization to isolate the pure salt.

The formation of a salt from an acid and a base is a neutralization reaction. chemistrysteps.com In the case of this compound, the weakly basic amino group on the phenol ring reacts with the strong acid, sulfuric acid. In general, an acid and a base react to form a salt and water. chemistrysteps.comutexas.edu

The stoichiometry of the reaction is crucial. utdallas.edulibretexts.org 2-(Methylamino)phenol acts as a weak base, accepting a proton (H⁺) from sulfuric acid. Sulfuric acid (H₂SO₄) is a diprotic acid, meaning it can donate two protons. The resulting salt consists of the cation from the base (the protonated 2-methylaminophenol) and the anion from the acid (the sulfate or bisulfate ion). utexas.edu When a weak base reacts with a strong acid, the resulting salt will be weakly acidic. utexas.edu The precise control of the reactant mole ratios is essential for ensuring complete reaction and preventing the presence of unreacted starting materials in the final product.

Crystallization is a critical step for purifying the aminophenol sulfate salt. numberanalytics.com The goal is to obtain high-purity crystals with a desired morphology and polymorphic form. acs.org Control over crystallization conditions such as pH, temperature, and supersaturation is key. acs.orgfigshare.com

Several advanced techniques can be employed to optimize crystal formation and purity:

Controlled Cooling/Evaporation: This traditional method involves dissolving the salt in a suitable solvent at a higher temperature and then slowly cooling the solution or evaporating the solvent to induce crystallization. The rate of cooling or evaporation can influence crystal size and quality. rsc.org

Solvent Layering: This technique involves carefully layering a solution of the compound on top of a denser solvent in which it is less soluble. Diffusion between the layers creates a slow, controlled supersaturation, which can lead to the growth of high-quality single crystals. numberanalytics.com

Microbatch Under-Oil Crystallization: This method is particularly useful for screening a wide range of conditions in parallel with small amounts of material. rsc.org An aqueous solution of the salt is placed under a layer of oil, which slows the rate of solvent evaporation, promoting slow and controlled crystal growth. rsc.org

Sublimation: For certain organic salts, sublimation can be used. By varying conditions such as temperature and pressure, it is possible to selectively grow either salt or co-crystal forms from the gas phase. acs.org

| Crystallization Technique | Principle | Advantages | Reference(s) |

| Controlled Cooling/Evaporation | Supersaturation is achieved by slowly lowering temperature or removing solvent. | Simple, widely applicable. | rsc.org |

| Solvent Layering | A concentration gradient is created by layering a solution over a less-soluble solvent, leading to slow diffusion and crystallization. | Good for growing high-quality single crystals. | numberanalytics.com |

| Microbatch Under-Oil | An oil layer slows solvent evaporation from an aqueous salt solution, promoting controlled crystal growth. | High-throughput screening, requires small sample amounts. | rsc.org |

| Sublimation | The solid is purified by transitioning to a gas phase and then re-condensing as a solid crystal, bypassing the liquid phase. | Can separate components and control polymorphism based on conditions. | acs.org |

Green Chemistry Principles in the Synthesis of Aminophenol Derivatives

The development of environmentally friendly synthetic methods is a major focus in modern chemistry. scirp.org The synthesis of aminophenols and their derivatives is increasingly being evaluated through the lens of green chemistry principles.

Catalytic reactions are inherently greener than stoichiometric ones, as they reduce waste by using small amounts of a catalyst that can be recycled. acs.org The rhodium-catalyzed amination of phenols, which produces only water as a byproduct, is a prime example of a highly atom-economical and environmentally friendly reaction. organic-chemistry.orgacs.org

Another green approach involves using environmentally benign reaction media. One study demonstrated the preparation of p-aminophenol from nitrobenzene using catalytic hydrogenation in a pressurized CO₂/H₂O system. acs.org The in-situ formation of carbonic acid from CO₂ and water provides the necessary acidity, which can be easily neutralized by depressurizing the system, thus avoiding the use of mineral acids and the subsequent formation of salt waste. acs.orgresearchgate.net

The use of renewable feedstocks is a key goal of green chemistry. rsc.org Lignin (B12514952), a major component of lignocellulosic biomass, is a rich source of phenol derivatives and is being explored as a sustainable starting material. digitellinc.comresearchgate.net Similarly, biobased furanic derivatives can be converted into phenols through sequences like the Diels-Alder reaction followed by aromatization, offering a pathway to renewable aromatics. rsc.orgresearchgate.net

| Green Chemistry Principle | Application in Aminophenol Synthesis | Reference(s) |

| Catalysis | Use of transition metal catalysts (Rh, Pd) for amination reactions instead of stoichiometric reagents. | organic-chemistry.org, acs.org |

| Atom Economy | Direct amination of phenols where water is the only byproduct, maximizing the incorporation of starting materials into the final product. | organic-chemistry.org |

| Safer Solvents & Reagents | Use of water, supercritical CO₂, or methanol (B129727) as reaction media. Replacement of mineral acids with in-situ generated carbonic acid. | acs.org, researchgate.net, acs.org |

| Use of Renewable Feedstocks | Exploration of lignin and biobased furanic compounds as starting materials for the synthesis of phenol derivatives. | digitellinc.com, rsc.org, rsc.org |

| Waste Prevention | Processes designed to minimize byproducts, such as avoiding the large amounts of salt waste generated in traditional neutralization steps. | acs.org, ciac.jl.cn |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.com High atom economy signifies a more sustainable process with minimal waste generation. jocpr.com In the context of synthesizing precursors to 2-(methylamino)phenol, such as p-aminophenol, traditional methods often exhibit poor atom economy. digitellinc.com

For instance, the conventional synthesis of 4-aminophenol via the nitration of benzene (B151609) generates significant acid and salt waste. digitellinc.com To address this, researchers are exploring alternative routes with improved atom economy. One such approach involves the direct amidation of hydroquinone. digitellinc.comrsc.org This method, when using ammonium (B1175870) acetate (B1210297) in acetic acid, can achieve high yields and selectivity for paracetamol (a derivative of aminophenol) without the need for a metallic catalyst. rsc.org

Waste minimization is intrinsically linked to atom economy and involves strategies to reduce the generation of hazardous substances and byproducts. solubilityofthings.comyale.edu Key strategies include:

Process Intensification: Implementing microreactors can lead to a smaller environmental footprint while maintaining product quality. solubilityofthings.com

Recycling and Reuse: Solvents and catalysts can be recovered and reused, reducing both waste and material costs. solubilityofthings.com For example, in the production of p-aminophenol, wastewater can be treated and partially recycled back into the preparation process. google.com

Source Reduction: Designing processes to use the least amount of hazardous materials and to generate the least amount of waste from the outset is a primary goal. solubilityofthings.comyale.edu

The table below illustrates how different synthetic routes for aminophenol precursors compare in terms of atom economy.

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy | Reference |

| Nitration of Benzene | Benzene, Nitric Acid, Sulfuric Acid | p-Nitrophenol | Water, regenerated Sulfuric Acid | Low | digitellinc.com |

| Amidation of Hydroquinone | Hydroquinone, Ammonium Acetate | Paracetamol | Water, Acetic Acid | High | rsc.org |

| Catalytic Hydrogenation of Nitrobenzene | Nitrobenzene, Hydrogen | p-Aminophenol | Water | High | arxiv.orgacs.org |

Utilization of Safer Solvents and Renewable Resources

The choice of solvents is a critical factor in the environmental impact of a chemical process. usc.edunih.gov Many traditional syntheses rely on volatile organic compounds (VOCs) that are often hazardous and contribute to pollution. nih.gov Green chemistry promotes the use of safer, more environmentally benign solvents. usc.edusigmaaldrich.com

In the synthesis of aminophenol derivatives, research has focused on replacing hazardous solvents with greener alternatives. usc.edu For example, ethanol (B145695), which can be derived from renewable bio-based sources, is considered a safer and more sustainable solvent choice. sigmaaldrich.com The replacement of dichloromethane (B109758) (DCM) with a mixture of ethyl acetate and ethanol has been explored for chromatographic purification, demonstrating a move towards greener laboratory practices. usc.edu

The following table highlights some safer solvent alternatives and their potential applications in the synthesis of precursors for 2-(methylamino)phenol.

| Traditional Solvent | Issues | Safer Alternative(s) | Application Context | Reference |

| Dichloromethane (DCM) | Carcinogen, Hazardous Air Pollutant | Ethyl acetate/ethanol mixture, Toluene, 2-MeTHF | Chromatography, Extractions | usc.edu |

| Benzene | Carcinogen, Reproductive Toxicant | Toluene | General Solvent | usc.edu |

| Hexane | Neurotoxin | Heptane | General Solvent | usc.edu |

| Toluene, Xylene | Hazardous | Bio-based ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | General Synthesis | nih.govsigmaaldrich.com |

Catalytic Approaches for Sustainable Synthesis

Catalysis plays a pivotal role in developing sustainable synthetic methods by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. jocpr.comsolubilityofthings.com Catalytic approaches can significantly reduce energy consumption and waste generation. solubilityofthings.com

In the synthesis of aminophenols, catalytic hydrogenation of nitroaromatics is a key reaction. acs.orgrsc.org The use of noble metal catalysts, such as platinum and palladium, supported on materials like carbon or alumina, allows for the efficient conversion of nitrobenzene to p-aminophenol. acs.orgresearchgate.net For instance, a Pt–Sn/Al2O3 catalyst has been shown to achieve high selectivity for p-aminophenol from nitrobenzene in a pressurized CO2/H2O system, which offers an environmentally benign alternative to using strong mineral acids. acs.org

Furthermore, advancements in catalyst design are leading to more robust and recyclable catalytic systems. solubilityofthings.com For example, copper(I) chloride has been used as a catalyst for the aminomethylation of phenol, leading to increased selectivity and reduced reaction temperatures. google.com The ability to recycle catalysts is crucial for minimizing waste and improving the economic viability of the process. solubilityofthings.com

Electrochemical methods also present a green catalytic strategy. The synthesis of sulfone derivatives of p-methylaminophenol has been achieved through the electrochemical oxidation of p-methylaminophenol in the presence of sulfinic acids. nih.govnih.govresearchgate.net This method allows for the synthesis of diverse products by simply adjusting the applied electrode potential, offering a high degree of control and minimizing the need for chemical reagents. nih.govnih.govresearchgate.net

The table below summarizes some catalytic approaches used in the synthesis of aminophenol precursors.

| Reaction | Catalyst | Substrate | Product | Key Advantages | Reference |

| Catalytic Hydrogenation | Pt–Sn/Al2O3 | Nitrobenzene | p-Aminophenol | High selectivity, avoids mineral acids | acs.org |

| Aminomethylation | Copper (I) chloride (CuCl) | Phenol | 2-[(Dimethylamino)methyl]phenol | Increased selectivity, lower reaction temperature | google.com |

| Electrochemical Synthesis | - (Applied Potential) | p-Methylaminophenol | Sulfonyl derivatives of p-methylaminophenol | High control, one-pot synthesis, green conditions | nih.govnih.govresearchgate.net |

| Reductive Amination | Pd/C, Rh/C | Phenolics | Secondary Amines | Systematic study of reaction parameters | mdpi.com |

Mechanistic Investigations of Chemical Reactivity and Transformations

Acid-Base Equilibria and Protonation States of Aminophenol Sulfates

The behavior of 2-(methylamino)phenol (B3029285) in sulfuric acid is fundamentally governed by acid-base equilibria, leading to various protonated species. The extent of protonation and the specific sites of protonation are highly dependent on the concentration of the acid.

Spectroscopic Probes of Protonation Sites in Strongly Acidic Media

In strongly acidic environments, both the amino and hydroxyl groups of 2-(methylamino)phenol can be protonated. Spectroscopic techniques are crucial for identifying the specific sites of protonation. For instance, in the case of 4-aminophenol (B1666318), it is understood to be protonated to NH3(+)-C6H4-OH in an acidic medium. quora.com This suggests that the amino group is the primary site of protonation. The resulting species is an ammonium (B1175870) ion, which is stabilized by the electron-donating character of the hydroxyl group.

Raman spectroscopy, coupled with Raman optical activity (ROA), has been effectively used to study the protonation states of phosphorylated amino acids. nih.gov Variations in pH lead to distinct spectral changes, allowing for the determination of the protonation state by monitoring the intensity of specific vibrational bands. nih.gov This approach could be similarly applied to aminophenol sulfates to elucidate the protonation equilibria.

Influence of Acid Concentration on Chemical Speciation

The concentration of sulfuric acid plays a critical role in determining the distribution of different protonated species of 2-(methylamino)phenol. As the acid concentration increases, the equilibrium shifts towards the more protonated forms. In dilute acid, the primary species is likely the singly protonated form at the amino group. However, in concentrated sulfuric acid, double protonation, involving both the amino and hydroxyl groups, may occur.

The speciation of aminophenols in acidic solutions is critical for understanding their reactivity. For example, the rearrangement of N-phenylhydroxylamine to p-aminophenol is highly dependent on the acid concentration, with the reaction proceeding to completion in strongly acidic solutions. google.com This highlights the influence of the acidic medium on the reaction pathways available to aminophenol derivatives.

Electrophilic Aromatic Substitution Reactions on the Aminophenol Moiety

The aminophenol ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and methylamino groups. byjus.commasterorganicchemistry.comucalgary.ca These groups direct incoming electrophiles primarily to the ortho and para positions. byjus.comucalgary.ca

Regioselectivity in Aromatic Functionalization

The directing effects of the hydroxyl and methylamino groups generally reinforce each other, leading to high regioselectivity in electrophilic substitution reactions. nih.govnih.gov The hydroxyl group is a powerful ortho, para-director, as is the amino group. byjus.comlibretexts.org In 2-(methylamino)phenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. The positions ortho and para to the methylamino group are C3 and C5, and C6 respectively. Therefore, substitution is strongly favored at the C4 and C6 positions.

The synthesis of functionalized 2-aminophenols often demonstrates high regioselectivity. nih.govresearchgate.net For instance, the direct synthesis of 2-aminophenols from nitro(hetero)arenes can proceed with excellent regioselectivity. nih.gov

Role of Sulfuric Acid as a Reagent and Catalyst

Sulfuric acid can act as both a reagent and a catalyst in electrophilic aromatic substitution reactions. epo.orgnih.govquora.com In nitration reactions, for instance, sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active electrophile. byjus.comlearncbse.in In sulfonation reactions, fuming sulfuric acid or concentrated sulfuric acid provides the electrophile, SO3. researchgate.net

The catalytic role of sulfuric acid is also evident in the Bamberger rearrangement, where N-phenylhydroxylamine rearranges to p-aminophenol in a strongly acidic medium. google.com The acid facilitates the formation of a key intermediate that leads to the final product.

Reactions Involving the Methylamino and Hydroxyl Functional Groups

The methylamino and hydroxyl groups of 2-(methylamino)phenol can undergo a variety of reactions, including acylation and oxidation.

The hydroxyl group can be acylated to form esters. organicmystery.com For example, phenols react with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) to yield the corresponding esters. organicmystery.com The Schotten-Baumann reaction, involving the reaction of a phenol (B47542) with benzoyl chloride in the presence of aqueous sodium hydroxide (B78521), is a classic example of this transformation. organicmystery.com

The amino group can also undergo acylation. For instance, the acetylation of p-methylaminophenol sulfate (B86663) is not expected to occur due to the methylated amino group, in contrast to p-aminophenol. industrialchemicals.gov.au

Both the hydroxyl and amino groups can be involved in oxidation reactions. The ease of oxidation of aminophenols makes their synthesis and storage challenging. nih.gov

Below is a table summarizing some of the key reactions and conditions related to the chemical reactivity of aminophenol derivatives.

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| Protonation | Acidic medium (e.g., HCl) | Protonated aminophenol (e.g., NH3(+)-C6H4-OH) | quora.com |

| Nitration | Dilute HNO3, low temperature | Mixture of ortho and para nitrophenols | byjus.com |

| Nitration | Concentrated HNO3 / H2SO4 | 2,4,6-trinitrophenol (Picric Acid) | byjus.com |

| Halogenation | Bromine in low polarity solvent | Monobromophenols | byjus.com |

| Halogenation | Bromine water | 2,4,6-tribromophenol | byjus.com |

| Bamberger Rearrangement | Strongly acidic medium | p-aminophenol | google.com |

| Acylation (Esterification) | Acid chloride/anhydride (B1165640), pyridine | Phenyl ester | organicmystery.com |

| Schotten-Baumann Reaction | Benzoyl chloride, aq. NaOH | Phenyl ester | organicmystery.com |

Amine Reactivity in Salt Formations

The formation of the sulfate salt of 2-(methylamino)phenol is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of the methylamino group acts as a Lewis base, accepting a proton from the strong Brønsted acid, sulfuric acid. This protonation results in the formation of a methylammonium (B1206745) cation. learncbse.in

The general reaction can be depicted as: 2-CH₃NHC₆H₄OH + H₂SO₄ → [2-CH₃NH₂⁺C₆H₄OH][HSO₄⁻]

In this salt form, the reactivity of the amine group is significantly altered. The protonation of the amine group effectively deactivates it as a nucleophile. The lone pair is no longer readily available to participate in reactions such as acylation, alkylation, or nucleophilic attack on other electrophilic centers. This is a common strategy in organic synthesis to protect an amine group while other transformations are carried out on the molecule.

The stability of the resulting ammonium salt is influenced by several factors, including the strength of the acid and the basicity of the amine. The pKa of the methylammonium group in similar structures suggests that it is a weak acid, indicating that the equilibrium of the salt formation lies far to the right in the presence of a strong acid like sulfuric acid.

Interactive Data Table: Properties of 2-(methylamino)phenol and its salt.

| Property | 2-(methylamino)phenol | 2-(methylamino)phenol;sulfuric acid |

|---|---|---|

| Molecular Formula | C₇H₉NO sigmaaldrich.comsigmaaldrich.comscbt.com | C₇H₁₁NO₅S nih.gov |

| Molecular Weight | 123.15 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com | 221.23 g/mol nih.gov |

| Appearance | Crystals sigmaaldrich.comsigmaaldrich.com | - |

| Melting Point | 89-94 °C sigmaaldrich.comsigmaaldrich.com | Decomposes carlroth.com |

| Amine Reactivity | Nucleophilic | Deactivated (protonated) |

Phenolic Hydroxyl Group Participations

The phenolic hydroxyl group in this compound retains its chemical reactivity, although it can be influenced by the presence of the protonated amino group in the ortho position. The hydroxyl group possesses a lone pair of electrons on the oxygen atom and can act as a nucleophile or be deprotonated under basic conditions.

In an acidic medium, such as in the presence of sulfuric acid, the hydroxyl group is less likely to be deprotonated. However, it can still participate in several important reactions:

Etherification: The phenolic hydroxyl group can react with alkylating agents, such as dimethyl sulfate, to form the corresponding methyl ether (anisole derivative). This reaction typically proceeds via a Williamson-like ether synthesis mechanism, where the phenoxide ion, formed in small equilibrium concentrations even in acidic solution or more readily upon addition of a base, acts as the nucleophile. stackexchange.com

Esterification: In the presence of a carboxylic acid or its derivative, the phenolic hydroxyl group can undergo esterification to form a phenyl ester. This reaction is often catalyzed by a strong acid.

Oxidation: The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. Under oxidative conditions, 2-(methylamino)phenol can be converted to the corresponding quinone-imine or undergo oxidative polymerization. The presence of the electron-donating hydroxyl and amino groups facilitates this process.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-(methylamino)phenol, the para position to the hydroxyl group is the most likely site for electrophilic attack.

The protonated amino group at the ortho position can exert both steric and electronic effects on the reactivity of the phenolic hydroxyl group. Sterically, it can hinder the approach of bulky reagents. Electronically, the positively charged ammonium group is electron-withdrawing, which can slightly decrease the nucleophilicity of the phenolic oxygen and the electron density of the aromatic ring.

Rearrangement Reactions and Acid-Catalyzed Processes

Acidic conditions, particularly with a strong acid like sulfuric acid, can promote various rearrangement reactions and other acid-catalyzed processes in aminophenols. While specific studies on this compound are limited, analogies can be drawn from related compounds.

One of the most relevant rearrangement reactions for aminophenols is the Bamberger rearrangement . This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. Although 2-(methylamino)phenol is not a hydroxylamine, related structures can undergo similar intramolecular rearrangements where a group migrates from the nitrogen to the aromatic ring.

Under strong acidic and thermal conditions, aminophenols can also undergo sulfonation on the aromatic ring. The position of sulfonation is directed by the activating hydroxyl and amino groups, typically occurring at the para-position to the hydroxyl group.

Furthermore, intramolecular cyclization reactions are a possibility. The ortho positioning of the amino and hydroxyl groups in 2-(methylamino)phenol makes it a precursor for the synthesis of phenoxazines . Oxidative cyclization, often catalyzed by acids or metal complexes, can lead to the formation of the phenoxazine (B87303) core structure. This process involves the oxidation of the aminophenol followed by intramolecular cyclization.

The thermal decomposition of 2-(methylamino)phenol sulfate is reported to generate corrosive vapors, which likely include oxides of sulfur and nitrogen, as well as products from the decomposition of the aromatic ring. lobachemie.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of complex organic reactions. While specific computational studies on the reactivity of this compound are not widely available in the literature, the principles of such studies can be applied to understand its chemical behavior.

Computational methods can be used to:

Determine Molecular Geometries and Electronic Structures: Calculations can provide optimized geometries, bond lengths, and bond angles for the ground state of 2-(methylamino)phenol and its protonated form. This information is crucial for understanding the steric and electronic environment of the reactive sites.

Predict Reaction Pathways and Transition States: By mapping the potential energy surface, computational models can identify the most likely pathways for reactions such as oxidation, rearrangement, and cyclization. The structures and energies of transition states can be calculated, providing insights into the reaction kinetics and the factors that control selectivity.

Calculate Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the structure of reactants, intermediates, and products.

Evaluate the Effect of Solvation: The presence of a solvent, particularly water in the case of sulfuric acid solutions, can significantly influence reaction mechanisms. Computational models can incorporate solvent effects to provide a more realistic description of the reaction environment.

For example, DFT studies on aminophenol isomers have been used to investigate their relative stabilities and reactivity towards oxidation. researchgate.net Such studies could be extended to this compound to understand how protonation affects the electron distribution and the barriers for various reaction pathways.

Interactive Data Table: Key Computational Parameters for Reactivity Analysis.

| Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and the ease of electronic transitions. |

| Mulliken Charges | Distribution of electron density among atoms in a molecule. | Identifies nucleophilic and electrophilic sites. |

| Transition State Energy | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of a chemical reaction. |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the covalent structure and studying the electronic environment of the 2-(methylamino)phenolium cation. The formation of the salt with sulfuric acid induces significant changes in the chemical shifts compared to the free base, 2-(methylamino)phenol (B3029285), primarily due to the protonation of the methylamino group.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the 2-(methylamino)phenolium cation. In the salt form, the methylamino group is protonated to a methylammonium (B1206745) group (-NH₂⁺-CH₃). This protonation, along with the presence of the hydroxyl group, governs the electronic distribution and, consequently, the chemical shifts of the aromatic ring.

¹H NMR Spectroscopy: The protonation of the nitrogen atom causes a significant downfield shift (deshielding) of the protons on the adjacent methyl group and the aromatic ring, particularly the proton at the C6 position. The acidic protons of the ammonium (B1175870) (-NH₂⁺-) and hydroxyl (-OH) groups are typically broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons are readily observable.

¹³C NMR Spectroscopy: The carbon chemical shifts are also influenced by protonation. The carbon atom bonded to the nitrogen (C2) and the methyl carbon experience a shift upon salt formation. The aromatic carbons show distinct signals, with their positions determined by the combined electronic effects of the -OH and -NH₂⁺-CH₃ substituents.

Expected Chemical Shifts for the 2-(methylamino)phenolium Cation

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| -CH₃ | ~3.0 - 3.5 | ~30 - 35 | Downfield shift compared to the free amine due to N-protonation. |

| Aromatic C-H | ~6.8 - 7.5 | ~115 - 130 | Complex multiplet pattern. Protons ortho and para to the activating -OH and -NH₂⁺- groups will be further upfield than those meta. |

| Aromatic C-OH (C1) | - | ~150 - 155 | Quaternary carbon, significantly deshielded by the oxygen atom. |

| Aromatic C-N (C2) | - | ~140 - 145 | Quaternary carbon, deshielded by the protonated nitrogen atom. |

| -OH Proton | ~9.0 - 10.0 | - | Broad signal, position is solvent and concentration dependent. |

| -N⁺H₂- Protons | ~8.5 - 9.5 | - | Broad signal, exchanges with water. Position is dependent on solvent and pH. |

2D NMR Techniques for Connectivity and Conformation

While 1D NMR suggests the structure, 2D NMR experiments provide unambiguous proof of atomic connectivity. For the 2-(methylamino)phenolium cation, several 2D techniques would be employed for a full structural assignment. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. A correlation would also be expected between the N-H protons and the methyl protons, confirming the -NH₂⁺-CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It allows for the definitive assignment of each carbon atom that bears a proton, linking the ¹H and ¹³C spectra. For example, the proton signal at ~3.0-3.5 ppm would correlate with the carbon signal at ~30-35 ppm, assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the quaternary carbons and piecing together the molecular skeleton. Key correlations would include:

The methyl protons to the C2 aromatic carbon.

The aromatic protons to neighboring and more distant carbons, confirming the substitution pattern on the benzene (B151609) ring.

In Situ NMR Studies of Protonation and Reaction Dynamics

In situ NMR is a powerful method to study the compound directly in solution, particularly in the sulfuric acid medium where its stability and protonation state are of interest. rsc.org By monitoring the NMR spectra under varying conditions (e.g., acid concentration), the dynamics of proton exchange can be investigated.

The chemical shifts of the N-H and O-H protons, as well as the adjacent C-H and N-CH₃ protons, are highly sensitive to the protonation equilibrium. nih.gov In deuterated sulfuric acid (D₂SO₄), the acidic protons of the ammonium and hydroxyl groups would exchange with deuterium. The rate of this exchange can provide information about the acidity of these protons and their involvement in hydrogen bonding. Stability studies using time-course NMR can track any potential degradation of the molecule in the strong acid, by monitoring for the appearance of new signals over time. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of the molecule. americanpharmaceuticalreview.com These methods are complementary and are particularly effective for identifying functional groups and analyzing the intermolecular forces, such as hydrogen bonding, that define the crystal structure. photothermal.com

Identification of Functional Group Vibrations

The IR and Raman spectra of 2-(methylamino)phenol;sulfuric acid are a superposition of the vibrations from the 2-(methylamino)phenolium cation and the sulfate (B86663) anion (SO₄²⁻).

2-(methylamino)phenolium Cation: The key vibrations include the O-H stretch of the phenol (B47542), the N-H stretches of the protonated amine, C-H stretches from the aromatic ring and methyl group, and various bending and stretching modes of the C-C, C-O, and C-N bonds in the fingerprint region. rsc.orgresearchgate.net

Sulfate Anion: The free sulfate ion (Td symmetry) has four fundamental modes of vibration, but not all are active in both IR and Raman. The symmetric stretch (ν₁) is typically strong in the Raman spectrum, while the asymmetric stretch (ν₃) and asymmetric bend (ν₄) are strong in the IR spectrum. harvard.edunih.govprinceton.edu In the crystal lattice, interactions can lower the symmetry, causing these modes to split or become active in both spectra.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Activity |

|---|---|---|---|

| -OH (Phenolic) | O-H Stretch | 3200 - 3600 (Broad) | IR |

| -N⁺H₂- (Ammonium) | N-H Stretch | 2800 - 3200 (Broad) | IR |

| -CH₃ / Aromatic C-H | C-H Stretch | 2900 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | IR |

| Sulfate (SO₄²⁻) | ν₃ Asymmetric Stretch | ~1100 | IR (Strong) |

| Sulfate (SO₄²⁻) | ν₁ Symmetric Stretch | ~980 | Raman (Strong) |

| Sulfate (SO₄²⁻) | ν₄ Asymmetric Bend | ~615 | IR (Strong) |

Hydrogen Bonding Network Characterization

The solid state of this compound is characterized by an extensive network of hydrogen bonds. The primary hydrogen bond donors are the strongly acidic phenolic hydroxyl group (-OH) and the protonated methylammonium group (-N⁺H₂-). The primary acceptors are the oxygen atoms of the sulfate anions.

This hydrogen bonding has a profound effect on the vibrational spectra:

Broadening of Stretching Bands: The O-H and N-H stretching vibrations are observed as very broad bands in the IR spectrum, often spanning from 2800 cm⁻¹ to 3600 cm⁻¹. This broadening is a classic indicator of strong hydrogen bonding interactions within the crystal lattice. bohrium.com

Frequency Shifts: The formation of hydrogen bonds weakens the O-H and N-H bonds, causing their stretching frequencies to shift to lower wavenumbers (a red shift) compared to a non-hydrogen-bonded state. The magnitude of this shift correlates with the strength of the hydrogen bond.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Electronic Absorption (UV-Vis) Spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure and the extent of conjugation in the molecule.

For 2-(methylamino)phenol, the presence of the benzene ring, the hydroxyl (-OH) group, and the methylamino (-NHCH₃) group dictates its electronic absorption properties. The phenyl group itself is a chromophore, exhibiting characteristic absorption bands in the UV region. The hydroxyl and methylamino groups act as auxochromes, substituents that, when attached to a chromophore, modify the wavelength and intensity of the absorption maxima (λmax).

In the case of this compound, the protonation of the amino group to form the methylammonium ion (-NH₂⁺CH₃) in the salt would significantly influence the electronic structure. This protonation would alter the electron-donating ability of the nitrogen atom, leading to a shift in the absorption bands compared to the free base. A detailed analysis of the UV-Vis spectrum would involve identifying the π → π* and n → π* transitions associated with the aromatic system and the heteroatoms. The position and intensity of these bands provide insights into the energy levels of the molecular orbitals and the degree of electronic communication between the substituents and the aromatic ring.

Expected UV-Vis Spectral Data:

| Transition Type | Expected λmax Range (nm) | Comments |

| π → π | 200 - 280 | Transitions associated with the aromatic benzene ring. The exact position would be influenced by the hydroxyl and methylammonium substituents. |

| n → π | > 280 | Weaker transitions involving the non-bonding electrons of the oxygen atom. These may be blue-shifted upon salt formation due to protonation. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

For this compound, with a molecular formula of C₇H₁₁NO₅S, the expected exact mass is approximately 221.0358 amu. spectrabase.com In a mass spectrometry experiment, the compound would first be ionized. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI), the molecular ion peak corresponding to the intact salt or its constituent ions might be observed.

The fragmentation pattern would be particularly informative. The covalent bonds within the 2-(methylamino)phenol moiety would break in predictable ways, leading to the formation of smaller, stable fragment ions. The loss of the methyl group, the hydroxyl group, or cleavage of the aromatic ring would result in characteristic peaks in the mass spectrum. The presence of the sulfuric acid counter-ion would also be evident, either as a separate ion or through its influence on the fragmentation of the organic cation.

Hypothetical Fragmentation Data for 2-(methylamino)phenol cation:

| m/z Value | Possible Fragment |

| 123 | [M-H₂SO₄]⁺, the protonated 2-(methylamino)phenol |

| 108 | Loss of a methyl group (-CH₃) from the parent ion |

| 94 | Loss of an ethylamine (B1201723) fragment (-CH₂NH₂) |

| 77 | Phenyl cation (C₆H₅⁺) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information. It would confirm the ionic nature of the compound, showing the protonation of the methylamino group and its electrostatic interaction with the sulfate anion. The precise geometry of the 2-(methylamino)phenol cation, including the planarity of the benzene ring and the conformation of the methylamino and hydroxyl groups, would be elucidated.

Surface-Sensitive Techniques: XPS and EDX for Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) are surface-sensitive techniques used to determine the elemental composition and chemical state of the elements on the surface of a material.

X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the kinetic energy of electrons ejected from the surface of a material upon irradiation with X-rays. The binding energy of these electrons is characteristic of the element and its chemical environment. An XPS analysis of this compound would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). High-resolution scans of each element's peak would provide information about their oxidation states and chemical bonding. For example, the N 1s spectrum would be expected to show a peak at a binding energy characteristic of a protonated amine (R-NH₂⁺), and the S 2p spectrum would confirm the presence of sulfate (SO₄²⁻).

Energy-Dispersive X-ray Spectroscopy (EDX): EDX is often coupled with scanning electron microscopy (SEM) and identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted from the material when bombarded with an electron beam. An EDX spectrum of this compound would show peaks corresponding to the elements present (C, N, O, S), providing a quantitative or semi-quantitative measure of their relative abundance on the sample's surface.

Computational and Theoretical Chemistry: Modeling and Prediction

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 2-(methylamino)phenol (B3029285).

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a molecule like 2-(methylamino)phenol, which has rotatable bonds (the C-O, C-N, and N-C bonds), multiple conformations may exist. Conformational analysis involves identifying the different possible spatial arrangements (conformers) and determining their relative energies to find the most stable structures.

DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, can be used to perform geometry optimizations for all possible conformers. rsc.org This process finds the minimum energy structure for each conformer. The relative stability of different conformers is crucial as it can influence the molecule's physical and chemical properties. For 2-(methylamino)phenol, a key feature is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the methylamino group. The presence and strength of this hydrogen bond would significantly influence the preferred conformation. Studies on similar 2-substituted phenols have shown that the intramolecular hydrogen bond enthalpy can be calculated by comparing the energy of the hydrogen-bonded form with a conformer where the hydroxyl group is rotated away. rsc.org

Illustrative Data on Conformational Analysis of a Substituted Phenol (B47542) To illustrate the type of data generated, the following table shows a hypothetical comparison of different conformers of 2-(methylamino)phenol. The energies are relative to the most stable conformer.

| Conformer | Key Dihedral Angles (H-O-C-C, C-C-N-C) | Relative Energy (kcal/mol) | Intramolecular H-bond (O-H···N) |

| 1 (Planar, H-bond) | 0°, 180° | 0.00 | Yes |

| 2 (OH rotated) | 180°, 180° | +3.5 | No |

| 3 (NHMe rotated) | 0°, 0° | +1.2 | Weakened |

This table is illustrative and does not represent experimentally or computationally verified data for 2-(methylamino)phenol.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals. For an aminophenol derivative, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen and oxygen atoms, while the LUMO is often distributed over the aromatic ring. Quantum chemical studies on aminophenol derivatives have used HOMO and LUMO energies to correlate with their biological activity. nih.gov

Illustrative Frontier Orbital Data for Aminophenol Isomers The following table provides example HOMO and LUMO energies for aminophenol isomers, as calculated by DFT, to demonstrate the type of information obtained.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Aminophenol (B121084) | -5.21 | -0.15 | 5.06 |

| 3-Aminophenol (B1664112) | -5.35 | -0.12 | 5.23 |

| 4-Aminophenol (B1666318) | -5.18 | -0.18 | 5.00 |

Data adapted from studies on aminophenol isomers and is for illustrative purposes. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 2-(methylamino)phenol, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to the presence of lone pairs of electrons, and a positive potential around the hydroxyl hydrogen. Such maps have been used to estimate the proton-acceptor abilities of aminophenol derivatives. acs.org

Quantum Chemical Methods for Thermochemical and Kinetic Studies

Beyond static properties, quantum chemical methods can be employed to study the dynamics and energetics of chemical reactions involving 2-(methylamino)phenol.

To understand the mechanism and rate of a chemical reaction, it is essential to identify the transition state (TS) and calculate the activation energy barrier. The transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

DFT calculations are widely used to locate transition state structures and compute activation barriers. acs.org For instance, the oxidation of the phenolic hydroxyl group or reactions involving the amino group of 2-(methylamino)phenol could be studied. By modeling the reaction pathway, researchers can gain a detailed understanding of the reaction mechanism at a molecular level. Studies on the degradation of phenol have utilized DFT to map out catalytic pathways and their corresponding energy changes. researchgate.net

Illustrative Reaction Barrier Data This table shows hypothetical energy barriers for a reaction involving a phenol derivative.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| H-abstraction from OH | 0.0 | +15.2 | 15.2 |

| Electrophilic attack at C4 | 0.0 | +25.7 | 25.7 |

This table is illustrative and does not represent experimentally or computationally verified data for 2-(methylamino)phenol.

While the energy calculated by DFT at 0 Kelvin is informative, for processes in solution at a given temperature, it is the Gibbs free energy that determines spontaneity and equilibrium. Free energy calculations incorporate thermal corrections and entropy. For flexible molecules like 2-(methylamino)phenol, it is important to consider the entire ensemble of accessible conformations when calculating thermodynamic properties.

Methods exist to compute the free energy difference between different states, such as different conformers or a reactant and product. nih.gov These calculations can provide a more accurate picture of the relative populations of conformers at a given temperature and the equilibrium constant of a reaction. Such calculations often involve combining DFT with methods to sample the conformational space, like molecular dynamics simulations. biorxiv.org

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

In an aqueous environment, the 2-(methylamino)phenol;sulfuric acid compound would exist as a salt, likely dissociated into the 2-(methylamino)phenonium cation and the bisulfate (HSO₄⁻) or sulfate (B86663) (SO₄²⁻) anion, along with hydronium ions (H₃O⁺). MD simulations of aqueous sulfuric acid have shown that the degree of dissociation and the resulting ionic species are highly dependent on concentration. nih.govacs.orgresearchgate.net First-principles MD simulations have revealed that at lower concentrations, sulfuric acid fully dissociates, while at higher concentrations, the proton transfer mechanism is less effective due to a disrupted hydrogen bond network. nih.govaip.org

An MD simulation of this compound in water would aim to characterize several key aspects:

Solvation Structure: The simulation would reveal how water molecules arrange themselves around the 2-(methylamino)phenonium cation and the sulfate/bisulfate anions. This includes the number of water molecules in the first and second solvation shells and the average distances and orientations of these water molecules relative to the ions.

Ion Pairing: The simulation could predict the extent of ion pairing between the 2-(methylamino)phenonium cation and the sulfate or bisulfate anions. It would be possible to calculate the potential of mean force between the ions to understand their association and dissociation dynamics.

Hydrogen Bonding: A detailed analysis of the hydrogen bond network would be crucial. This would involve identifying hydrogen bonds between the solute molecules, between the solute and solvent molecules, and between the solvent molecules themselves. The presence of the phenolic hydroxyl group and the aminium group on the cation, as well as the sulfate/bisulfate anion, would lead to a complex hydrogen bonding environment.

Transport Properties: From the simulation trajectories, it would be possible to calculate transport properties such as the diffusion coefficients of the individual ions, which would provide insight into their mobility in the solution.

The force field, a set of parameters that describes the potential energy of the system, is a critical component of any MD simulation. For the this compound system, a combination of existing well-validated force fields for organic molecules and inorganic ions would be necessary. The Automated Topology Builder (ATB) is a resource that can generate topologies for molecular dynamics simulations and includes an entry for 2-methylamino-phenol, which could serve as a starting point for developing the necessary parameters. uq.edu.au

The following table provides a conceptual overview of the types of data that would be generated from an MD simulation of this compound in an aqueous solution.

| Parameter | Description | Predicted Outcome |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Peaks in the g(r) between the oxygen/nitrogen atoms of the cation and the oxygen atoms of water would indicate the structure of the hydration shell. Similarly, peaks between the cation and anion would reveal ion pairing distances. |

| Coordination Number | The average number of a certain type of particle within a defined distance of a reference particle. | The coordination numbers of water molecules around the functional groups of the cation and around the anion would quantify the immediate solvent environment. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between two specific groups. | This would provide insight into the stability of the hydrogen bond network and the dynamics of solvent exchange. |

| Mean Square Displacement (MSD) | A measure of the average distance a particle travels over time. | The MSD would be used to calculate the diffusion coefficients of the ions, indicating their mobility. |

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, based on quantum mechanics, can predict various spectroscopic parameters of a molecule with a high degree of accuracy. These methods, such as Density Functional Theory (DFT), solve the electronic Schrödinger equation to determine the electronic structure of a molecule. researchgate.net From the electronic structure, a wealth of spectroscopic information can be derived. While specific first-principles calculations for the this compound complex are not documented in the provided search results, the methodology is well-established for similar organic molecules and for sulfuric acid itself. researchgate.netnih.gov

For the 2-(methylamino)phenol cation, first-principles calculations could predict:

Vibrational Spectra (Infrared and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes. For instance, the characteristic stretching frequencies of the O-H, N-H, C-N, and C-O bonds, as well as the aromatic ring vibrations, could be calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C nuclei can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

The interaction with the sulfuric acid component would significantly influence the predicted spectra. The protonation of the amino group would lead to substantial shifts in the vibrational frequencies and NMR chemical shifts of the neighboring atoms. In the solid state, the crystal structure would further affect the spectra due to intermolecular interactions, such as hydrogen bonding with the sulfate or bisulfate anions.

The table below conceptualizes the kind of data that would be obtained from a first-principles calculation of the 2-(methylamino)phenonium cation.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) | Frequencies and intensities of IR and Raman active modes, aiding in the assignment of experimental spectra. For example, the O-H and N-H stretching frequencies would be sensitive to protonation and hydrogen bonding. |

| ¹³C and ¹H NMR Chemical Shifts (ppm) | GIAO-DFT | Theoretical chemical shifts for each unique carbon and hydrogen atom, facilitating the interpretation of experimental NMR data. The protonation of the nitrogen would significantly deshield adjacent nuclei. |

| Electronic Transition Energies (nm) | TD-DFT | Wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, corresponding to π→π* and n→π* transitions within the aromatic system. |

It is important to note that the accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the model used to represent the chemical environment (e.g., in vacuum, or with a solvent model). researchgate.net Experimental validation remains crucial for confirming the theoretical predictions. nih.gov

Synthesis and Characterization of Derivatives and Analogues of Aminophenol Sulfates

Design and Synthesis of Substituted 2-(Methylamino)phenol (B3029285) Derivatives

The synthesis of substituted derivatives of 2-(methylamino)phenol allows for the fine-tuning of its chemical and physical properties. Modifications can be introduced at two primary locations: the aromatic ring and the nitrogen atom of the amino group.

Ring-Substituted Derivatives

The introduction of substituents onto the aromatic ring of 2-(methylamino)phenol is governed by the directing effects of the hydroxyl (-OH) and methylamino (-NHCH₃) groups. Both are activating, ortho-, para-directing groups. However, the reactivity and regioselectivity of electrophilic aromatic substitution reactions can be influenced by the reaction conditions, such as pH. In acidic media, the amino group is protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. This change in the electronic nature of the amino group can be exploited to direct incoming electrophiles to specific positions on the ring.

Common ring substitution reactions applicable to phenols and anilines, and by extension to 2-(methylamino)phenol, include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration of aniline (B41778) can yield a mixture of ortho-, meta-, and para-nitroaniline, with a significant amount of the meta-isomer due to the formation of the anilinium ion in the acidic nitrating mixture. nih.gov Similar complexities would be expected in the nitration of 2-(methylamino)phenol.

A general strategy for achieving specific ring substitution patterns involves the use of protecting groups. The amino group can be protected, for example, by acetylation to form an amide. This protected group is still ortho-, para-directing but is less activating than the free amino group, which can help to control the extent of substitution and prevent side reactions. After the desired ring substitution has been accomplished, the protecting group can be removed to regenerate the amino functionality.

Recent synthetic methodologies have also explored novel ways to construct substituted aminophenol rings. For example, a dehydrogenation-driven reaction of amines with cyclohexanones has been developed to synthesize N-functionalized 2-aminophenols, offering a one-shot assembly of these polyfunctionalized molecules. researchgate.net

N-Substituted Derivatives

The synthesis of N-substituted derivatives of 2-(methylamino)phenol involves the modification of the secondary amine. A common approach for the selective N-alkylation of aminophenols is reductive amination. This one-pot reaction typically involves the condensation of an aminophenol with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ, often using a reducing agent like sodium borohydride (B1222165). pharmacy180.comchemcess.commdpi.com This method has been shown to produce good to excellent yields of N-alkylated aminophenols. chemcess.commdpi.com

For example, the reaction of 2-aminophenol (B121084) with benzaldehyde (B42025) followed by reduction with sodium borohydride yields 2-(benzylamino)phenol. chemcess.com This strategy can be adapted to introduce a variety of substituents on the nitrogen atom by choosing the appropriate aldehyde or ketone.

Another method for N-alkylation involves the direct reaction with alkyl halides. However, this can often lead to a mixture of N-mono- and di-alkylated products, as well as O-alkylation of the phenolic hydroxyl group, necessitating careful control of reaction conditions and potentially complex purification steps. nih.gov A patented process for the mono-N-alkylation of aminophenols involves reacting the aminophenol with an aldehyde to form an intermediate, which is then reacted with a sulfating agent like dimethyl sulfate (B86663) to form an N-alkyl quaternary salt, followed by hydrolysis to yield the desired N-monoalkylated product with good selectivity. nih.gov

The table below summarizes some examples of N-substituted aminophenol derivatives synthesized through reductive amination.

Table 1: Examples of N-Substituted Aminophenols via Reductive Amination

| Aminophenol Reactant | Aldehyde Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | 2-(Benzylamino)phenol | 98.3 | chemcess.com |

| 2-Aminophenol | Salicylaldehyde | 2-((2-Hydroxybenzyl)amino)phenol | 90.7 | chemcess.com |

| 2-Aminophenol | p-Anisaldehyde | 2-((4-Methoxybenzyl)amino)phenol | 94.5 | chemcess.com |

| 4-Aminophenol (B1666318) | Benzaldehyde | 4-(Benzylamino)phenol | 96.7 | chemcess.com |

Formation of Other Aminophenol Sulfate Salts and Related Acid Salts

Aminophenols are amphoteric compounds, meaning they can act as both weak acids (due to the phenolic hydroxyl group) and weak bases (due to the amino group). chemcess.com This property allows them to form salts with both acids and bases. The formation of a sulfate salt with sulfuric acid is a common method to improve the stability of aminophenols, which can be susceptible to oxidation and degradation, especially when exposed to air and light. guidechem.com

The reaction of an aminophenol with sulfuric acid typically results in the protonation of the more basic amino group to form an ammonium sulfate salt. chemcess.com The stoichiometry of the salt can vary. For instance, N-methyl-p-aminophenol sulfate, commercially known as Metol, is a 2:1 salt of N-methyl-p-aminophenol and sulfuric acid. guidechem.com The solubility of aminophenols can be significantly affected by the presence of acids like sulfuric acid. Studies have shown that the solubility of p-aminophenol in water increases with the addition of sulfuric acid. acs.org

Besides sulfuric acid, aminophenols can form salts with a variety of other inorganic and organic acids. Examples of such salts for 3-aminophenol (B1664112) include the hydrochloride, hydrobromide, hydroiodide, and oxalate (B1200264) salts. chemcess.com Similarly, 4-aminophenol can form hydrochloride, hydrosulfate, oxalate, acetate (B1210297), and chloroacetate (B1199739) salts. chemcess.com The formation of these salts can be a useful strategy for the purification of aminophenols. For instance, salt formation has been employed to remove p-aminophenol as an impurity from paracetamol. nih.gov

The table below lists various salts of aminophenols and their reported melting or decomposition points.

Table 2: Examples of Aminophenol Salts

| Aminophenol | Acid | Salt Name | Melting/Decomposition Point (°C) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Hydrochloric Acid | 2-Aminophenol hydrochloride | 207 | chemcess.com |

| 2-Aminophenol | Formic Acid | 2-Aminophenol formate | 120 | chemcess.com |

| 3-Aminophenol | Sulfuric Acid | 3-Aminophenol sulfate | 152 | chemcess.com |

| 4-Aminophenol | Sulfuric Acid | 4-Aminophenol hydrosulfate | 272 (decomposes) | chemcess.com |

| 4-Aminophenol | Oxalic Acid | 4-Aminophenol oxalate | 183 | chemcess.com |

Development of Hybrid Molecules Incorporating the Aminophenol Sulfate Scaffold

The concept of hybrid molecules involves combining two or more pharmacophores or chemical scaffolds into a single molecule. This strategy in drug design aims to create new chemical entities with potentially improved affinity, selectivity, or a modified mode of action compared to the individual components. The aminophenol sulfate scaffold can serve as a building block in the design of such hybrid molecules.

While specific examples of hybrid molecules directly incorporating the 2-(methylamino)phenol sulfate structure are not extensively documented in the provided search results, the principles of hybrid molecule synthesis are well-established. For example, hybrid molecules based on the aminoquinoline ring have been developed as antimalarial agents. nih.gov These often involve linking the aminoquinoline core to another active moiety through a suitable linker.

A similar approach could be envisioned for the aminophenol sulfate scaffold. The reactive functional groups of 2-(methylamino)phenol—the hydroxyl and amino groups—provide handles for chemical modification and linkage to other molecular fragments. For example, the amino group could be acylated with a carboxylic acid that is part of another active molecule, forming an amide linkage. Alternatively, the phenolic hydroxyl group could be etherified.

The synthesis of such hybrid molecules would require careful planning of the synthetic route, often involving the use of protecting groups to ensure selective reaction at the desired functional group. The development of benzoxazoles from the reaction of amides with 2-aminophenols demonstrates a potential synthetic route for creating heterocyclic structures fused or linked to the aminophenol core. acs.org

Structure-Reactivity Relationship Studies of Analogues

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For aminophenol derivatives, these studies often focus on the impact of substituents on the properties and reactions of the aromatic ring and the functional groups.

The reactivity of the aminophenol scaffold is largely determined by the interplay of the electron-donating hydroxyl and amino groups. The nucleophilicity of these groups can be modulated by the pH of the reaction medium. In neutral or basic conditions, the amino group is generally more nucleophilic than the hydroxyl group. researchgate.net This is exemplified in the synthesis of paracetamol, where the amino group of p-aminophenol preferentially reacts with acetic anhydride (B1165640). youtube.com However, under strongly basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a very strong nucleophile. researchgate.net

The introduction of substituents on the aromatic ring can further modify the reactivity. Electron-donating groups will generally increase the nucleophilicity of the ring and the functional groups, making the molecule more susceptible to electrophilic attack and oxidation. Conversely, electron-withdrawing groups will decrease the nucleophilicity and make the molecule more resistant to oxidation but potentially more susceptible to nucleophilic aromatic substitution.